molecular formula C4H10N2OS B3056174 1-[2-(Methylsulfanyl)ethyl]urea CAS No. 6950-55-6

1-[2-(Methylsulfanyl)ethyl]urea

Cat. No.: B3056174
CAS No.: 6950-55-6
M. Wt: 134.2 g/mol
InChI Key: PBNSGRJZNANHFU-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)ethyl]urea is a urea derivative characterized by a methylsulfanyl (-S-CH₃) group attached to an ethyl chain, which is further linked to the urea core (NH₂-C(=O)-NH-). This structure distinguishes it from simpler ureas and imparts unique physicochemical properties, such as enhanced lipophilicity due to the sulfur-containing substituent.

Properties

IUPAC Name

2-methylsulfanylethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS/c1-8-3-2-6-4(5)7/h2-3H2,1H3,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNSGRJZNANHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289950
Record name 1-[2-(methylsulfanyl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6950-55-6
Record name NSC65769
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(methylsulfanyl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Methylsulfanyl)ethyl]urea can be synthesized through several methods. One common approach involves the reaction of 2-(methylsulfanyl)ethylamine with isocyanates. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity. Another method involves the use of phosgene substitutes like S,S-dimethyl dithiocarbonate, which reacts with amines to form the desired urea derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high yield. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methylsulfanyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the urea moiety can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms in the urea moiety can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Methylsulfanyl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]urea involves its interaction with specific molecular targets. The sulfur atom in the methylsulfanyl group can form bonds with metal ions, influencing enzyme activity and other biochemical processes. The urea moiety can form hydrogen bonds with various biological molecules, affecting their structure and function.

Comparison with Similar Compounds

Key Observations :

  • Solubility : Hydroxyl-containing derivatives (e.g., ) exhibit improved aqueous solubility, whereas trifluoromethyl groups enhance metabolic stability.

Physicochemical Properties

  • Molecular Weight : The target compound (C₄H₁₀N₂OS, MW ≈ 134.20 g/mol) is significantly smaller than analogues like BF13928 (MW 401.48 g/mol) , suggesting better bioavailability for drug delivery.
  • Stability : Methylsulfanyl groups are prone to oxidation, forming sulfoxides or sulfones. This contrasts with benzylsulfanyl derivatives (e.g., ), where steric hindrance may slow oxidation.

Biological Activity

1-[2-(Methylsulfanyl)ethyl]urea, with the CAS number 6950-55-6, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfanyl group attached to an ethyl chain linked to a urea moiety. Its molecular formula is C4H10N2OS, and it has a molecular weight of approximately 118.20 g/mol.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The methylsulfanyl group may enhance the compound's lipophilicity, facilitating its penetration through cellular membranes and interaction with intracellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activities, influencing signaling pathways critical for cell survival and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, suggesting potential use in treating infections.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of urea derivatives. Studies indicate that modifications in the urea structure can lead to enhanced cytotoxicity against cancer cell lines.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several urea derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Study 2: Anticancer Activity

In a recent investigation, researchers synthesized various urea analogs and assessed their cytotoxic effects on human cancer cell lines. The study found that certain structural modifications significantly increased antiproliferative activity, with IC50 values as low as 15 µM for some derivatives .

CompoundIC50 (µM)Target
This compound20Cancer Cell Lines
Thiourea25Cancer Cell Lines

Toxicological Profile

The safety profile of this compound has been evaluated in preliminary toxicological studies. Results indicate low acute toxicity; however, further studies are needed to assess chronic exposure effects and potential side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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